![molecular formula C7H4F2N2 B1594451 4,6-Difluorobenzimidazole CAS No. 2208-24-4](/img/structure/B1594451.png)
4,6-Difluorobenzimidazole
Vue d'ensemble
Description
4,6-Difluorobenzimidazole is a biochemical used for proteomics research . It has a molecular formula of C7H4F2N2 and a molecular weight of 154.12 .
Synthesis Analysis
The synthesis of fluorine-containing benzimidazoles, including 4,6-Difluorobenzimidazole, has been discussed in various studies . For instance, the raw material used for the synthesis of 5,7-difluorobenzimidazoles was 2,3,4,5-tetrafluoro-6-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 4,6-Difluorobenzimidazole consists of a benzimidazole core with fluorine atoms attached at the 4 and 6 positions . The average mass of the molecule is 154.117 Da, and the monoisotopic mass is 154.034256 Da .Applications De Recherche Scientifique
- 4,6-Difluorobenzimidazole derivatives exhibit promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antimicrobial agents in the fight against infections .
- Investigations have revealed that 4,6-difluorobenzimidazole analogs possess antiviral activity. Their mechanism of action may involve inhibition of viral enzymes or interference with viral replication. These compounds could contribute to the development of new antiviral drugs .
- 4,6-Difluorobenzimidazole derivatives have attracted interest in cancer research. They exhibit cytotoxic effects against cancer cells, potentially through interactions with cellular targets. Further studies are needed to explore their specific mechanisms and potential clinical applications .
- Some studies suggest that 4,6-difluorobenzimidazole compounds possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. These derivatives could be valuable in oxidative stress-related conditions .
- Researchers have investigated the anti-inflammatory potential of 4,6-difluorobenzimidazole analogs. These compounds may modulate inflammatory pathways, making them relevant in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
- 4,6-Difluorobenzimidazole derivatives have shown promise as antiparasitic agents. They may target specific parasites, disrupting their vital processes. These compounds could contribute to the development of effective treatments against parasitic infections .
Antimicrobial Activity
Antiviral Potential
Anticancer Properties
Antioxidant Effects
Anti-Inflammatory Activity
Antiparasitic Applications
Mécanisme D'action
Target of Action
4,6-Difluorobenzimidazole is a type of benzimidazole derivative . Benzimidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids . .
Mode of Action
For instance, they can compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, some benzimidazole derivatives are used as building blocks for the synthesis of nonpeptide antagonists of the angiotensin II receptor .
Result of Action
It’s known that the insertion of fluorine atoms into the molecules of heterocyclic compounds, such as benzimidazoles, leads to a significant increase in biological activity . This suggests that 4,6-Difluorobenzimidazole could have enhanced biological activity compared to other benzimidazole derivatives.
Propriétés
IUPAC Name |
4,6-difluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXRBDCSUGXMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285436 | |
Record name | 4,6-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2208-24-4 | |
Record name | 2208-24-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2208-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,6-difluorobenzimidazole unique in terms of its interaction with nucleic acids?
A1: 4,6-difluorobenzimidazole, along with 2,4-difluorobenzene, has demonstrated properties of a "universal base." [] This means it can bind to any of the four natural nucleobases (adenine, guanine, cytosine, and thymine) in RNA duplexes without significant discrimination. [] This unique feature makes it a valuable tool for studying RNA structure and function.
Q2: How does 4,6-difluorobenzimidazole impact the activity of enzymes involved in nucleic acid metabolism, specifically polymerases and primases?
A2: Research suggests that while 4,6-difluorobenzimidazole can be incorporated into nucleic acids, its presence can affect the activity of enzymes like primases. Studies with human and herpes simplex virus 1 (HSV-1) primases showed that these enzymes were highly resistant to incorporating NTPs containing 4,6-difluorobenzimidazole. [, ] This resistance is attributed to the requirement of these primases for Watson-Crick hydrogen bonding for efficient polymerization, a feature disrupted by the modified base. [, ] In contrast, the DNA-dependent NTPase activity associated with the herpes primase-helicase complex showed less specificity for NTPs containing 4,6-difluorobenzimidazole. []
Q3: Can 4,6-difluorobenzimidazole be incorporated into nucleosides and nucleotides? What are the implications for biological activity?
A3: Yes, 4,6-difluorobenzimidazole has been successfully incorporated into both ribonucleoside and 2′-deoxyribonucleoside analogs. [, , ] These modified nucleosides have been further converted to their corresponding triphosphate forms. [] Interestingly, some of these modified nucleosides, particularly 4,5,6-trifluoro-1-(β-d-ribofuranosyl)benzimidazole and 5-methoxy-4,6-difluoro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole, displayed antiviral activity against herpes simplex virus type 1 (HSV-1) with low cytotoxicity in cell culture. []
Q4: Are there any studies investigating the structure-activity relationship (SAR) of 4,6-difluorobenzimidazole derivatives in the context of antiviral activity?
A4: Yes, research has explored the impact of adding various substituents (e.g., fluoro-, methoxy-, ethoxy-, morpholino-, and pyrrolidino-) to the 5-position of the 4,6-difluorobenzimidazole ring in nucleoside analogs. [] These modifications resulted in varying levels of anti-HSV-1 activity, suggesting that SAR studies can be valuable for optimizing the antiviral potency of these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.